(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone
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Overview
Description
(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone: is a complex organic compound featuring a quinoline core fused with a dithiolo ring, an ethoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Introduction of the Dithiolo Ring: The quinoline derivative is then reacted with carbon disulfide and a suitable base to introduce the dithiolo ring.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethanol and an acid catalyst.
Attachment of the Furan Ring: The final step involves the coupling of the furan ring through a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenedithiolo moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinoline core or the furan ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial or anticancer properties
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic potential. For instance, modifications to the quinoline core have led to the development of several antimalarial drugs.
Industry
Industrially, this compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which (8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone exerts its effects depends on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Furan Derivatives: Compounds such as furanocoumarins, which have various biological activities.
Dithioloquinoline Derivatives: Similar compounds with modifications to the dithiolo ring or quinoline core.
Uniqueness
What sets (8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone apart is its unique combination of functional groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C19H17NO3S3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H17NO3S3/c1-4-22-11-7-8-13-12(10-11)15-16(25-26-18(15)24)19(2,3)20(13)17(21)14-6-5-9-23-14/h5-10H,4H2,1-3H3 |
InChI Key |
ZWCQCKUVEJJNLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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